![molecular formula C27H30N6O3 B3169281 tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate CAS No. 936563-86-9](/img/structure/B3169281.png)
tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₆H₂₄N₂O₂ . It belongs to the class of piperidine derivatives and contains a tert-butyl group, an amino group, and a pyrazolo[3,4-d]pyrimidine moiety. The compound is synthesized for various purposes, including potential pharmaceutical applications.
Molecular Structure Analysis
The molecular structure of tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate consists of a piperidine ring with an attached pyrazolo[3,4-d]pyrimidine moiety. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, such as nucleophilic substitutions, amidations, and cyclizations. These reactions could lead to the formation of derivatives or modifications of the pyrazolo[3,4-d]pyrimidine core.
Physical And Chemical Properties Analysis
- Density : Approximately 1.1 g/cm³
- Boiling Point : Around 412.7 °C at 760 mmHg
- Vapour Pressure : Negligible at 25°C
- Flash Point : Approximately 203.4 °C
- Index of Refraction : 1.551
- Molar Refractivity : 80.1 cm³/mol
Aplicaciones Científicas De Investigación
Synthesis as an Intermediate in Biologically Active Compounds
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a critical intermediate in the synthesis of various biologically active compounds like crizotinib. This compound, synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material, plays a significant role in medicinal chemistry (Kong et al., 2016).
Role in Anticancer Drug Synthesis
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for small molecule anticancer drugs. It has been used in developing various molecules aimed at targeting dysfunctional signaling pathways in cancer (Zhang et al., 2018).
Drug Discovery for Psoriasis
A derivative, 1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea, showed potent activity in psoriatic animal models. This compound emerged from a series of pyrazolo[3,4-d]pyrimidine derivatives synthesized for antipsoriatic effects, highlighting its potential in drug discovery for autoimmune diseases like psoriasis (Li et al., 2016).
Synthesis of Nociceptin Antagonists
1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, an analogue, was developed as an intermediate for synthesizing nociceptin antagonists. This showcases its application in creating compounds for neuropharmacological research (Jona et al., 2009).
Activation of SK1 Subtype Channels
A related molecule, 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, was identified as an activator of small-conductance Ca2+-activated K+ (SK, KCa2) channels. Its selectivity for the SK1 subtype and the ability to modulate channel activation showcases potential applications in neurophysiology (Hougaard et al., 2009).
Safety And Hazards
Safety information, toxicity, and hazards associated with this compound would be available in relevant literature. Researchers should handle it with appropriate precautions.
Direcciones Futuras
Future research could explore the compound’s pharmacological properties, potential drug-like characteristics, and applications in drug discovery.
Propiedades
IUPAC Name |
tert-butyl 3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6O3/c1-27(2,3)36-26(34)32-15-7-8-19(16-32)33-25-22(24(28)29-17-30-25)23(31-33)18-11-13-21(14-12-18)35-20-9-5-4-6-10-20/h4-6,9-14,17,19H,7-8,15-16H2,1-3H3,(H2,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSAEGNFPKKRLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

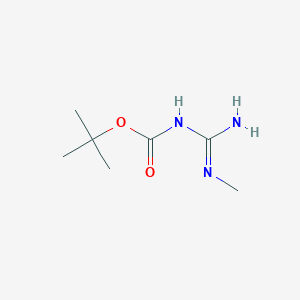
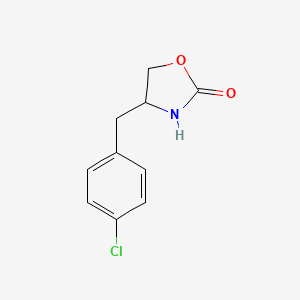
![7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B3169210.png)
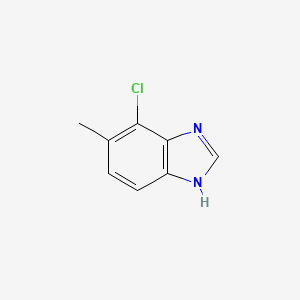
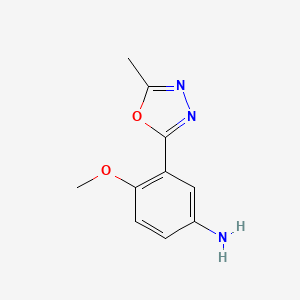
![2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]benzenesulfonyl chloride](/img/structure/B3169228.png)
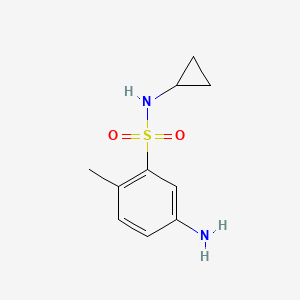
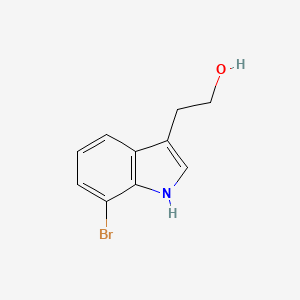
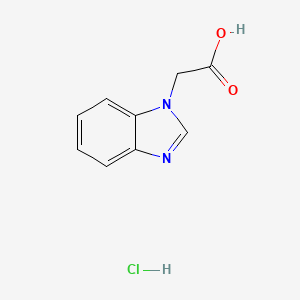
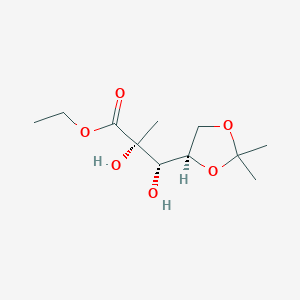
![3,8-Dibromoimidazo[1,2-A]pyrazine](/img/structure/B3169258.png)
![2-Azabicyclo[2.2.2]octan-1-ylmethanol](/img/structure/B3169273.png)
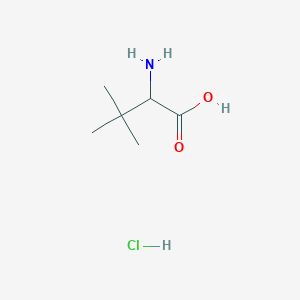
![N-[3-(1H-imidazol-1-yl)propyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B3169293.png)